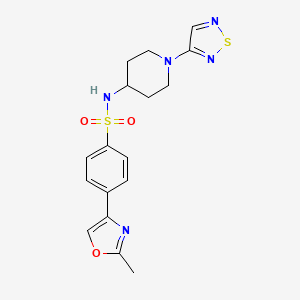
N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-4-(2-methyloxazol-4-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H19N5O3S2 and its molecular weight is 405.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Carbonic Anhydrase Inhibition
A study by Alafeefy et al. (2015) explored benzenesulfonamides with attached aroylhydrazone, piperidinyl, and other moieties for inhibiting carbonic anhydrases (CAs), crucial enzymes in various physiological processes. The compounds exhibited potent inhibition against human carbonic anhydrase isozymes, particularly hCA II and transmembrane tumor-associated isoforms hCA IX and XII, highlighting their potential in designing inhibitors for therapeutic applications related to tumor growth and metastasis Alafeefy et al., 2015.
Photosensitizers for Photodynamic Therapy
Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base. These compounds, characterized by their good fluorescence properties and high singlet oxygen quantum yield, were proposed as Type II photosensitizers for cancer treatment in photodynamic therapy. Their study underscores the potential of benzenesulfonamide derivatives in developing novel therapeutic agents for combating cancer Pişkin et al., 2020.
Anticancer Activity
Karakuş et al. (2018) prepared derivatives of benzenesulfonamide and evaluated their anticancer activity against human colorectal and cervix carcinoma cell lines. One compound, in particular, demonstrated marked anticancer activity, suggesting that these derivatives could be promising candidates for developing new anticancer drugs. The study not only highlights their potential in cancer therapy but also emphasizes the importance of ADMET studies in the drug development process Karakuş et al., 2018.
Enzyme Inhibition for Disease Treatment
Lolak et al. (2020) investigated benzenesulfonamides incorporating 1,3,5-triazine motifs for their inhibitory effects on enzymes like acetylcholinesterase and butyrylcholinesterase, associated with Alzheimer's and Parkinson's diseases. Their findings demonstrate the compounds' potential in developing treatments for neurodegenerative and pigmentation disorders, showcasing the versatility of benzenesulfonamide derivatives in addressing a range of diseases Lolak et al., 2020.
Propriétés
IUPAC Name |
4-(2-methyl-1,3-oxazol-4-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3S2/c1-12-19-16(11-25-12)13-2-4-15(5-3-13)27(23,24)21-14-6-8-22(9-7-14)17-10-18-26-20-17/h2-5,10-11,14,21H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRGKPBHFKSCCIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NC3CCN(CC3)C4=NSN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

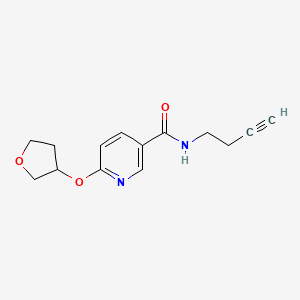
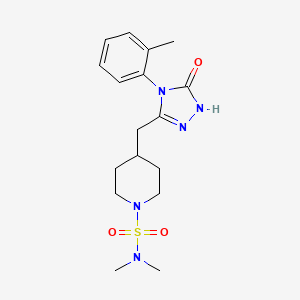
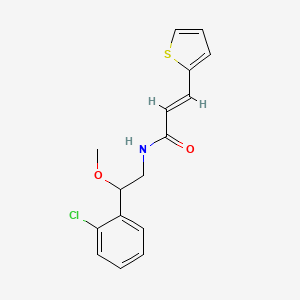
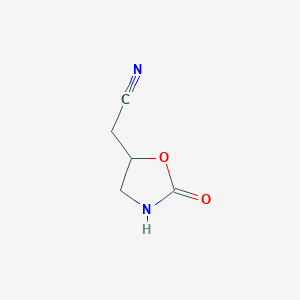
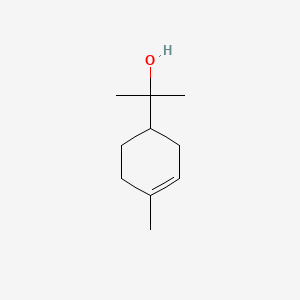
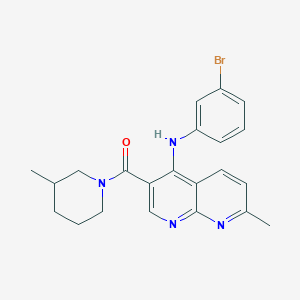

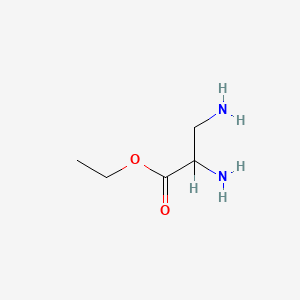

![[4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanol](/img/structure/B2459267.png)
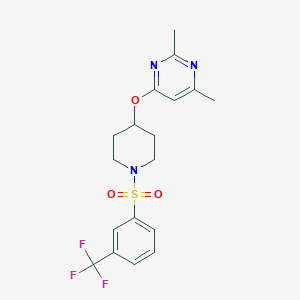
![5-(Oxan-3-ylmethyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2459269.png)

![3-chloro-4-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2459271.png)